molecular formula C10H12O4 B14914302 (6-Ethoxy-1,3-benzodioxol-5-yl)methanol

(6-Ethoxy-1,3-benzodioxol-5-yl)methanol

Cat. No.: B14914302
M. Wt: 196.20 g/mol
InChI Key: WLQFPGHRNYNTAW-UHFFFAOYSA-N
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Description

(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 g/mol This compound features a benzodioxole ring substituted with an ethoxy group and a methanol group, making it a derivative of benzodioxole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol typically involves the reaction of 6-ethoxy-1,3-benzodioxole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (6-Ethoxy-1,3-benzodioxol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their pharmacological effects. Research focuses on their potential as anti-inflammatory, antioxidant, and neuroprotective agents .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals, agrochemicals, and fragrances .

Mechanism of Action

The mechanism of action of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxy-1,3-benzodioxol-5-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Contains a nitro group and an ethanol group.

    6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Contains a benzodioxole ring with additional functional groups

Uniqueness

(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(6-ethoxy-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C10H12O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-4,11H,2,5-6H2,1H3

InChI Key

WLQFPGHRNYNTAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1CO)OCO2

Origin of Product

United States

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